
(1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid is a 1-amino-2-ethylcyclopropanecarboxylic acid.
Applications De Recherche Scientifique
Pharmacophoric Unit in Hepatitis C Virus Inhibitors
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a variant of (1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, is crucial in the pharmaceutical industry as it forms the pharmacophoric unit in a new generation of potent hepatitis C virus (HCV) NS3/4A protease inhibitors. A significant number of drugs under development leverage the unique properties of this sterically constrained amino acid, highlighting the demand for its asymmetric synthesis (Sato et al., 2016).
Synthesis Approaches for Pharmaceutical Applications
In a comprehensive overview, various methods developed for the preparation of (1R,2S)-vinyl-ACCA and its optical isomers are discussed. The synthesis methods are categorized based on biocatalytic, catalytic, and stoichiometric sources of chirality, with a critical discussion on aspects like operational convenience, practicality, and scalability (Sato et al., 2016).
Efficient Synthesis Methods
Efficient synthesis methods for compounds such as (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester are detailed. These compounds serve as common building blocks in the preparation of HCV NS3 protease inhibitors, emphasizing their pharmaceutical significance (Lou et al., 2013).
Plant-Based Applications
The conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene in plants is an important aspect of (1R,2S)-AEC study. In pea epicotyls, only (1R,2S)-AEC is preferentially converted to 1-butene, suggesting a specific enzymatic activity. This conversion is linked to the ethylene production from ACC, indicating a shared enzymatic pathway (McKeon & Yang, 2004).
Biocatalytic Asymmetric Synthesis
The biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester, a key chiral intermediate in hepatitis C virus (HCV) NS3/4A protease inhibitors, is investigated. Utilizing strains like Sphingomonas aquatilis for whole-cell biocatalysis, this study highlights the efficiency and enantioselectivity in synthesizing such intermediates, marking a significant advancement in drug research and development (Zhu et al., 2018).
Other Applications
- Transport and Accumulation in Plants : The role of ACC, a precursor of ethylene, in plant development and stress adaptation is notable. Studies on the regulation of ACC synthesis, transport, and its independent signaling role offer insights into its broader biological implications (Vanderstraeten & Van Der Straeten, 2017).
- Asymmetric Synthesis Processes : Various efficient asymmetric synthesis processes of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid are developed for pharmaceutical applications, demonstrating their relevance in the practical synthesis of key intermediates in drug development (Kawashima et al., 2015).
Propriétés
Numéro CAS |
65878-53-7 |
|---|---|
Nom du produit |
(1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m0/s1 |
Clé InChI |
RLHIWMRQDUCBDO-UJURSFKZSA-N |
SMILES isomérique |
CC[C@H]1C[C@@]1(C(=O)O)N |
SMILES |
CCC1CC1(C(=O)O)N |
SMILES canonique |
CCC1CC1(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



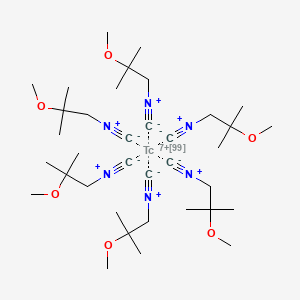
![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B1243786.png)


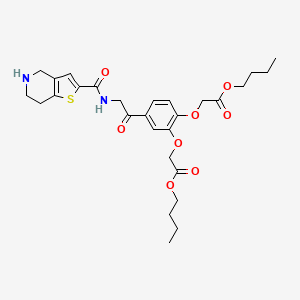

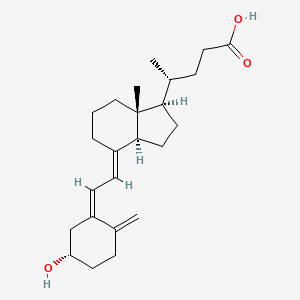
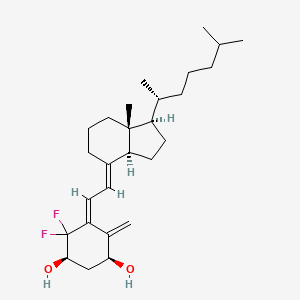


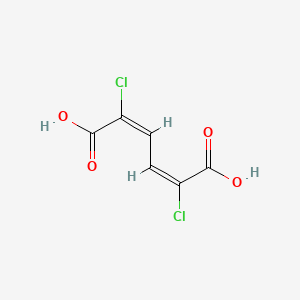
![(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfonyl]propanoic acid](/img/structure/B1243809.png)
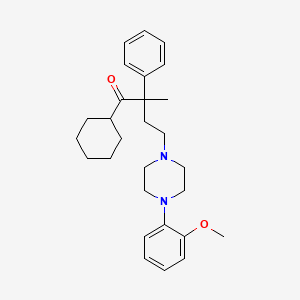
![[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1243811.png)